Benzenesulfonic acid, ((phenylmethylene)bis(4,1-phenylene(ethylimino)methylene))bis-
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Overview
Description
Benzenesulfonic acid, ((phenylmethylene)bis(4,1-phenylene(ethylimino)methylene))bis- is a complex organic compound with the molecular formula C37H38N2O6S2 It is a derivative of benzenesulfonic acid, characterized by the presence of phenylmethylene and ethylimino groups attached to the benzenesulfonic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, ((phenylmethylene)bis(4,1-phenylene(ethylimino)methylene))bis- typically involves the reaction of benzenesulfonic acid with phenylmethylene and ethylimino derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or phosphoric acid, to facilitate the formation of the desired product. The reaction temperature and time are carefully monitored to ensure the complete conversion of reactants to the target compound.
Industrial Production Methods
In industrial settings, the production of benzenesulfonic acid, ((phenylmethylene)bis(4,1-phenylene(ethylimino)methylene))bis- is scaled up using large reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing the generation of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, ((phenylmethylene)bis(4,1-phenylene(ethylimino)methylene))bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, alkylating agents; often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonic acid derivatives.
Scientific Research Applications
Benzenesulfonic acid, ((phenylmethylene)bis(4,1-phenylene(ethylimino)methylene))bis- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, ((phenylmethylene)bis(4,1-phenylene(ethylimino)methylene))bis- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action are often related to signal transduction, metabolic regulation, and cellular communication.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-[4-Chlorophenylmethylenebis[2-methyl-4,1-phenylene(ethylimino)methylene]]bis(benzenesulfonic acid)
- 4,4’-[Methylenebis[4,1-phenylene(ethylimino)methylene]]bis(benzenesulfonic acid)
Uniqueness
Benzenesulfonic acid, ((phenylmethylene)bis(4,1-phenylene(ethylimino)methylene))bis- is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it exhibits enhanced stability and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
94071-28-0 |
---|---|
Molecular Formula |
C37H30N2O6S2 |
Molecular Weight |
662.8 g/mol |
IUPAC Name |
bis(benzenesulfonyl) N,N'-bis(2-bicyclo[2.2.2]octa-1(6),4,7-trienyl)-2-phenylpropanediimidate |
InChI |
InChI=1S/C37H30N2O6S2/c40-46(41,31-12-6-2-7-13-31)44-36(38-33-24-26-16-20-28(33)21-17-26)35(30-10-4-1-5-11-30)37(39-34-25-27-18-22-29(34)23-19-27)45-47(42,43)32-14-8-3-9-15-32/h1-23,33-35H,24-25H2 |
InChI Key |
HNIUTOGVEWEEPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=C1C=C2)N=C(C(C3=CC=CC=C3)C(=NC4CC5=CC=C4C=C5)OS(=O)(=O)C6=CC=CC=C6)OS(=O)(=O)C7=CC=CC=C7 |
Origin of Product |
United States |
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